molecular formula C17H20N2O3S2 B2534443 2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 941884-25-9

2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2534443
CAS No.: 941884-25-9
M. Wt: 364.48
InChI Key: KAKAIMXNPXFBLP-UHFFFAOYSA-N
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Description

2-(4-(Ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a synthetic organic compound designed for advanced chemical and pharmacological research. Its molecular structure incorporates two privileged scaffolds in medicinal chemistry: the 4,5,6,7-tetrahydrobenzo[d]thiazole ring and a phenylacetamide group bearing an ethylsulfonyl moiety. The tetrahydrobenzo[d]thiazole ring is a saturated variant of the benzothiazole core, a structure extensively documented in scientific literature for its wide spectrum of biological activities . This scaffold is recognized as a biologically active nucleus and is present in numerous compounds investigated for their potential therapeutic applications . The specific saturation in the 4,5,6,7-tetrahydro form may influence the compound's physicochemical properties, such as lipophilicity and conformational flexibility, which can be critical for interaction with biological targets. The second key component, the (4-(ethylsulfonyl)phenyl)acetamide group, introduces a sulfone functional group, which is known to contribute to molecular properties such as metabolic stability and electronic effects, and can be pivotal in inhibitor design . The integration of these two distinct pharmacophoric elements into a single molecule makes this compound a valuable chemical tool for researchers. Its primary research applications include serving as a key intermediate in the synthesis of more complex molecules for drug discovery programs, particularly in the development of kinase inhibitors, receptor modulators, and other targeted therapeutic agents. Furthermore, it is suited for use in structure-activity relationship (SAR) studies, where systematic modification of its core structure can help elucidate the functional groups essential for biological activity and selectivity. This acetamide derivative is intended for use in high-throughput screening assays to identify new lead compounds and in biochemical studies to probe enzyme function and signal transduction pathways.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c1-2-24(21,22)13-9-7-12(8-10-13)11-16(20)19-17-18-14-5-3-4-6-15(14)23-17/h7-10H,2-6,11H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAKAIMXNPXFBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrobenzo[d]thiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydrobenzo[d]thiazole ring.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced through sulfonation reactions, often using reagents such as ethylsulfonyl chloride in the presence of a base like pyridine.

    Coupling Reaction: The final step involves coupling the ethylsulfonyl-substituted phenyl ring with the tetrahydrobenzo[d]thiazole moiety through an amide bond formation, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylsulfonyl group may yield sulfone derivatives, while substitution reactions on the phenyl ring can introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of compounds containing the thiazole moiety exhibit significant antimicrobial properties. For instance, studies have synthesized various thiazole derivatives and evaluated their activity against several bacterial strains. The incorporation of the tetrahydrobenzo[d]thiazole structure enhances their efficacy, making them promising candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound has been studied for its potential anti-inflammatory effects. Inhibitors targeting cyclooxygenase (COX) enzymes are crucial in managing inflammation-related disorders. Preliminary studies suggest that derivatives similar to 2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide may inhibit COX-1 and COX-2 enzymes effectively, which could lead to reduced inflammation and pain relief .

Enzyme Inhibition

The mechanism of action for the compound involves the inhibition of specific enzymes that play a role in inflammatory pathways. For example, the interaction with COX enzymes suggests that it may prevent the conversion of arachidonic acid to prostaglandins, thereby mitigating inflammatory responses .

Molecular Modeling Studies

Molecular docking studies have been performed to elucidate the binding interactions between this compound and target enzymes. These studies provide insights into how structural modifications can enhance binding affinity and selectivity towards specific biological targets .

Synthesis and Characterization

Several studies have documented the synthesis of this compound through various chemical reactions involving thiazole derivatives and ethylsulfonyl phenyl acetamides. The characterization techniques employed include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), confirming the structural integrity and purity of synthesized compounds .

In vitro assays have been conducted to assess the biological activity of synthesized derivatives. For instance, compounds derived from the thiazole framework have shown promising results in inhibiting bacterial growth and reducing inflammatory markers in cell cultures .

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been identified as a dual kinase inhibitor, targeting casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β). These kinases are involved in the phosphorylation of proteins that regulate various cellular processes, including cell growth and apoptosis . By inhibiting these kinases, the compound can modulate signaling pathways and exert its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Substituents Molecular Weight Biological Activity/Notes References
Target Compound 4-(Ethylsulfonyl)phenyl, tetrahydrobenzothiazole ~393.5 g/mol Hypothesized anti-inflammatory/MMP inhibition (based on structural similarity to MMP inhibitors)
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide 4-Methoxyphenyl, piperazine 408.52 g/mol MMP-9 inhibition (IC₅₀ = 1.2 µM); anti-inflammatory activity in vitro
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide 4-Chlorophenyl, p-tolyl 426.96 g/mol Moderate antimicrobial activity (MIC = 25 µg/mL against S. aureus)
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide Sulfamoylphenyl, dimethylbenzothiazole ~380.4 g/mol Antimicrobial activity (MIC = 50 µg/mL); IR-confirmed tautomeric stability
N-(4-(4-Cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide 4-Cyanophenyl, ethylthiophenyl 379.5 g/mol Structural similarity; uncharacterized bioactivity

Functional Group Analysis

Sulfonyl vs. Sulfamoyl derivatives (e.g., ) exhibit stronger antimicrobial activity due to NH₂ interactions with microbial enzymes, while sulfonyl groups (as in the target) are linked to anti-inflammatory targets .

Tetrahydrobenzothiazole vs. Non-fused thiazoles (e.g., ) show broader MMP inhibition but lower metabolic stability due to exposed heteroatoms .

Substituent Position Effects :

  • Electron-withdrawing groups (e.g., –SO₂–, –Cl) at the para position of the phenyl ring (as in the target) enhance bioactivity compared to meta or ortho positions, as seen in antimicrobial studies .

Biological Activity

The compound 2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C16H20N2O2SC_{16}H_{20}N_2O_2S and a molecular weight of approximately 320.41 g/mol. The structure features an ethylsulfonyl group attached to a phenyl ring and a tetrahydrobenzo[d]thiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. In particular, the presence of the thiazole ring in this compound suggests potential efficacy against various bacterial strains. For instance, thiazole derivatives have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli , indicating a possible mechanism of action through disruption of bacterial cell wall synthesis or function .

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines. A study evaluating various thiazole derivatives found that modifications to the thiazole structure enhanced their anticancer activity against human tumor cells . The compound's ability to induce apoptosis in cancer cells could be attributed to its interaction with specific cellular pathways involved in cell cycle regulation and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by the substitution pattern on the phenyl and thiazole rings. SAR studies indicate that electron-withdrawing groups at specific positions on the phenyl ring enhance activity against certain targets. For example, non-bulky groups at the ortho position were preferred for increased potency .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study found that thiazole derivatives showed promising results against multiple microbial strains. The compound's structural features were linked to enhanced antibacterial activity .
  • Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines demonstrated that the compound exhibited selective cytotoxicity. The MTT assay indicated low toxicity towards normal cells while effectively reducing viability in cancerous cells .
  • Mechanism of Action : Investigations into the mechanism revealed that compounds with similar structures could inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialStaphylococcus aureusGrowth inhibition
AntimicrobialEscherichia coliGrowth inhibition
CytotoxicityHuman tumor cellsInduction of apoptosis
CytotoxicityNormal cellsLow toxicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(ethylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : A reflux system in dimethylformamide (DMF) with ethyl cyanoacetate has been used for analogous acetamide derivatives, requiring 4 hours of heating followed by crystallization from DMF/ice-water mixtures . Optimization should focus on solvent choice (e.g., DMF vs. ethanol), reaction time, and stoichiometric ratios. For example, green chemistry approaches (e.g., room-temperature ethanol with stirring) have been successful for structurally related thiazole-acetamide derivatives, reducing energy use and improving yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use FT-IR to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S=O at ~1150 cm⁻¹) and ¹H/¹³C-NMR to verify aromatic protons (δ 7.20–8.30 ppm) and aliphatic CH₂ groups (δ 1.10–4.60 ppm) . High-resolution mass spectrometry (HRMS) or elemental analysis is critical for purity validation. Note that discrepancies in spectral data (e.g., unexpected C=S bands) may indicate incomplete cyclization or side reactions, necessitating repurification .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s biological activity, particularly in multi-variable systems?

  • Methodological Answer : Adopt a split-split plot design with randomized blocks to account for variables like dose, exposure time, and biological replicates. For example, assign treatments (e.g., trellis systems or rootstocks in pharmacological assays) to main plots, subplots for biological models, and sub-subplots for temporal factors (e.g., harvest seasons) . This design minimizes confounding variables and enhances reproducibility in complex systems.

Q. How can researchers resolve contradictions in data related to this compound’s environmental persistence or bioactivity?

  • Methodological Answer : Apply the INCHEMBIOL framework to assess abiotic/biotic transformations and compartmental distribution. For instance, conduct laboratory studies on hydrolysis rates (pH 5–9) and soil adsorption coefficients (Kd), followed by ecosystem-level monitoring to validate lab findings . If bioactivity data conflicts (e.g., cytotoxicity vs. therapeutic efficacy), use dose-response modeling and mechanistic studies (e.g., receptor binding assays) to identify threshold effects .

Q. What strategies are recommended for elucidating the compound’s mechanism of action at the molecular level?

  • Methodological Answer : Link experimental data to a theoretical framework, such as molecular docking or density functional theory (DFT), to predict interactions with biological targets (e.g., enzyme active sites). Validate predictions via site-directed mutagenesis or isotopic labeling (e.g., ¹⁵N for tracking metabolic pathways) . For example, spirothiazolidinone analogs have been studied using DEPT-135 NMR to resolve CH₂ groups in cyclic systems, clarifying conformational stability .

Data Analysis and Validation

Q. How should researchers address variability in spectroscopic or chromatographic data during quality control?

  • Methodological Answer : Implement orthogonal analytical methods (e.g., HPLC paired with UV-Vis and fluorescence detection) to cross-validate results. For NMR, use deuterated solvents and internal standards (e.g., TMS) to standardize chemical shift assignments . If batch-to-batch variability arises, re-evaluate synthetic intermediates (e.g., thiocarbohydrazide purity) or crystallization conditions .

Q. What statistical approaches are appropriate for interpreting dose-response or toxicity data?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For ecological risk assessments, apply probabilistic methods like Monte Carlo simulations to account for environmental variability . Pair this with ANOVA for multi-group comparisons (e.g., rootstock efficacy in pharmacological assays) and post-hoc tests (e.g., Tukey HSD) to identify significant differences .

Environmental and Safety Considerations

Q. What protocols are recommended for handling this compound safely in laboratory settings?

  • Methodological Answer : Follow OSHA/GHS guidelines: use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of inhalation, move to fresh air; for skin contact, wash with soap/water. Store at 2–8°C in airtight containers away from light . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers assess this compound’s environmental impact, including bioaccumulation potential?

  • Methodological Answer : Use the OECD 305 guideline for bioaccumulation testing in aquatic models (e.g., Daphnia magna). Measure logP (octanol-water partition coefficient) to predict lipid solubility and BCF (bioconcentration factor). Pair this with QSAR models to estimate degradation half-lives in soil/water systems .

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